

# NBPF15 Gene Function in Human Cells: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *NBPF15 Human Pre-designed  
siRNA Set A*

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## Introduction

The Neuroblastoma Breakpoint Family, Member 15 (NBPF15) is a protein-coding gene located on chromosome 1q21.1, a region frequently associated with developmental and neurogenetic diseases, as well as various cancers.<sup>[1][2]</sup> As a member of the rapidly evolving NBPF gene family, NBPF15 is characterized by the presence of multiple DUF1220 (Domain of Unknown Function 1220), also known as Olduvai, domains.<sup>[3][4]</sup> This gene family has undergone significant expansion in the primate lineage, suggesting a role in human-specific traits.<sup>[1][4]</sup> While the precise function of NBPF15 in human cells remains largely enigmatic, emerging evidence points towards its involvement in crucial cellular processes such as neurogenesis, cell cycle regulation, and oncogenesis. This technical guide provides a comprehensive overview of the current understanding of NBPF15 function, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

## Core Concepts and Molecular Profile

NBPF15 is a protein-coding gene that gives rise to a protein of 670 amino acids.<sup>[4]</sup> A defining feature of the NBPF15 protein is the presence of multiple DUF1220/Olduvai domains, which are highly repeated in the human genome and have been linked to brain size and cognitive function.<sup>[3]</sup> The gene is predicted to be localized in both the nucleus and the cytoplasm, suggesting it may have diverse cellular roles.<sup>[4]</sup>

Table 1: Genomic and Molecular Characteristics of NBPF15

Characteristic	Description	Reference(s)
Gene Symbol	NBPF15	[1]
Full Name	Neuroblastoma Breakpoint Family, Member 15	[1]
Aliases	NBPF16, MGC8902, AB14, AG3	[1][4]
Genomic Location	Chromosome 1q21.1	[4]
Protein Size	670 amino acids	[4]
Key Domains	DUF1220 (Olduvai) domains	[3][4]
Predicted Subcellular Localization	Nucleus, Cytoplasm	[4]

## Quantitative Data on NBPF15 Expression and Variation

NBPF15 is ubiquitously expressed across a wide range of human tissues and cell lines.[1][5] Analysis of data from the Genotype-Tissue Expression (GTEx) project and The Cancer Genome Atlas (TCGA) provides quantitative insights into its expression patterns.

Table 2: NBPF15 RNA Expression in Selected Human Tissues (GTEx Portal)

Tissue	Median TPM (Transcripts Per Million)
Brain - Cerebellum	15.2
Brain - Cortex	12.8
Testis	10.5
Thyroid	9.8
Adrenal Gland	8.5
Skin	7.2
Lung	6.5
Heart	5.1
Liver	4.3
Muscle - Skeletal	3.9

Data is illustrative and based on publicly available information from the GTEx portal. For the most accurate and up-to-date information, please refer directly to the GTEx database.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 3: NBPF15 Expression in Selected Cancer Cell Lines (Human Protein Atlas)

Cell Line	Cancer Type	Expression Level (nTPM)
A-431	Skin carcinoma	25.6
U-2 OS	Osteosarcoma	22.1
HeLa	Cervical adenocarcinoma	18.9
MCF7	Breast adenocarcinoma	15.3
K-562	Chronic myeloid leukemia	12.7
SH-SY5Y	Neuroblastoma	9.8

nTPM: normalized Transcripts Per Million. Data is illustrative and sourced from the Human Protein Atlas.[\[5\]](#)

Copy number variations (CNVs) in the 1q21.1 region, which harbors the NBPF15 gene, have been associated with neuroblastoma and various developmental disorders.[9][10] A case report identified a microduplication of a genomic region including NBPF15 in a patient with developmental abnormalities, suggesting a dosage-sensitive role for the gene.[9]

Table 4: NBPF15 Copy Number Variation in a Clinical Case

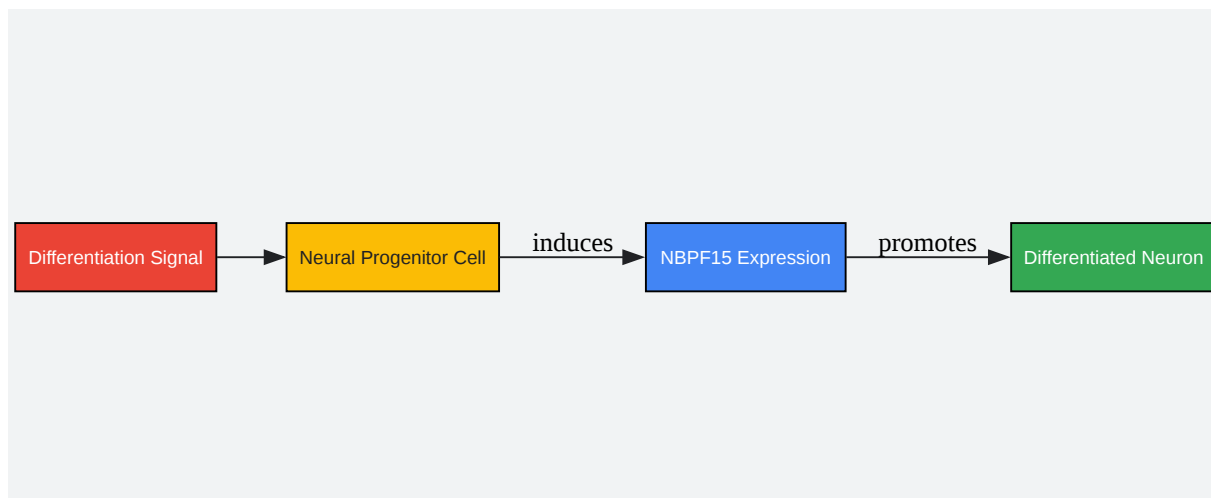
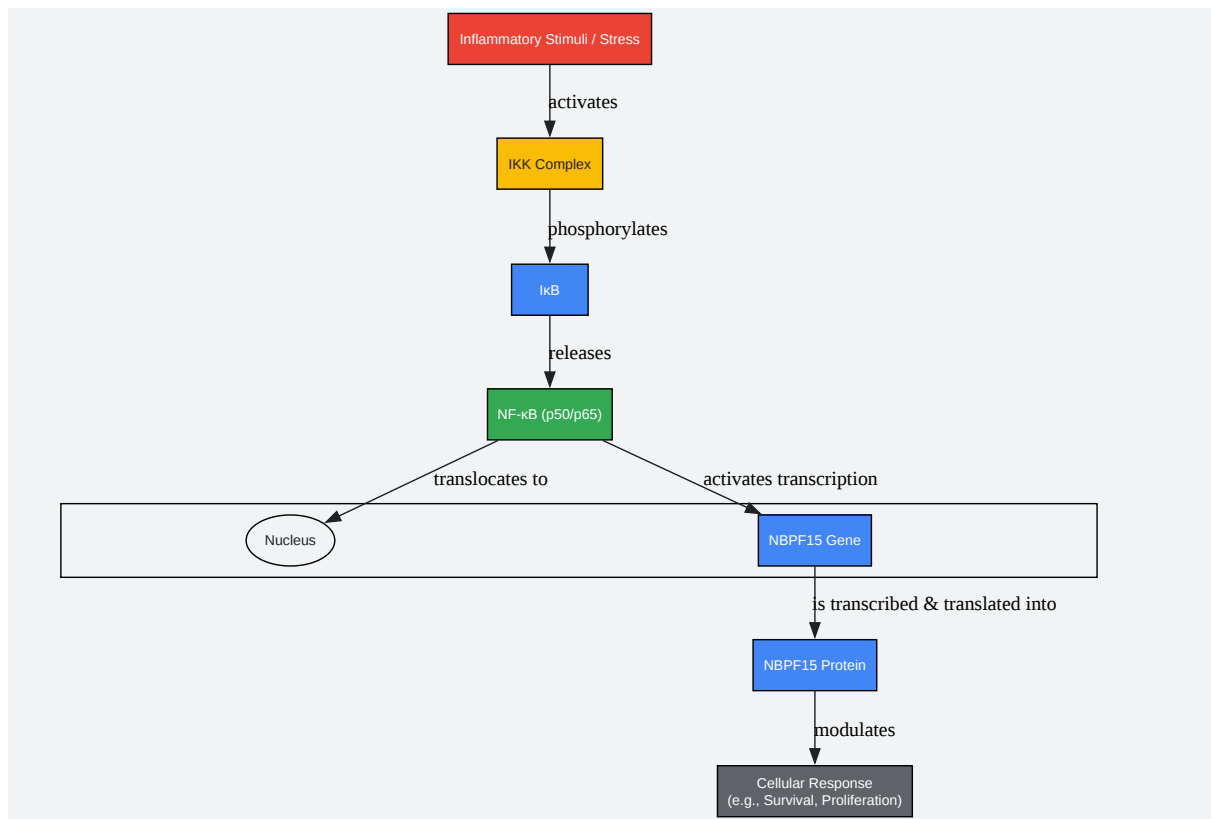
Subject	Genomic Alteration	Phenotype	Reference
Proband	443 kb microduplication on 1q21.2 including NBPF15 and NBPF16	Developmental delay, craniofacial dysmorphism, congenital heart disease, sensorineural hearing loss	[9]
Mother	255 kb microduplication on 1q21.2 (partially overlapping with proband, including NBPF16 but not NBPF15)	No clinical phenotype	[9]

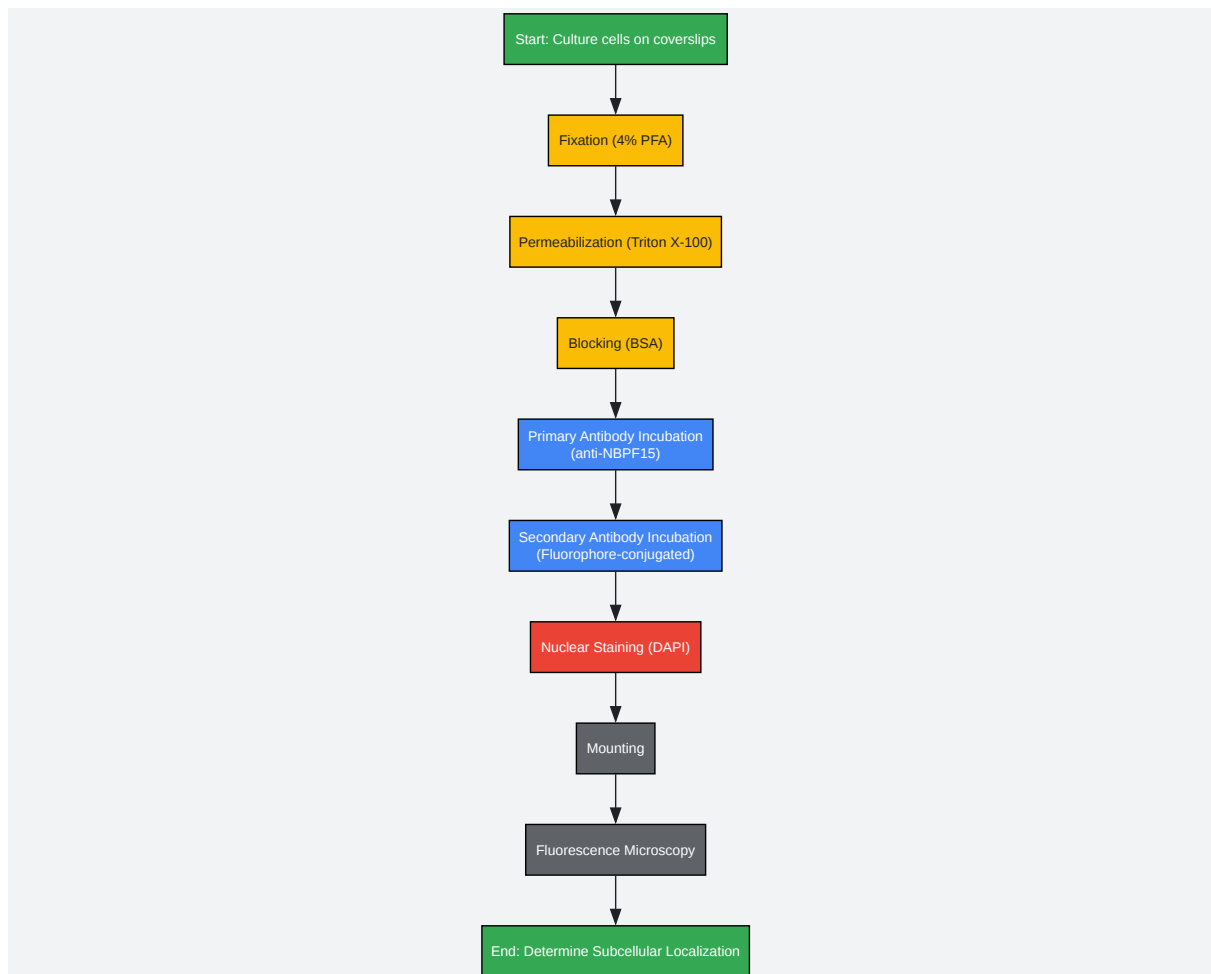
## Signaling Pathways and Molecular Interactions

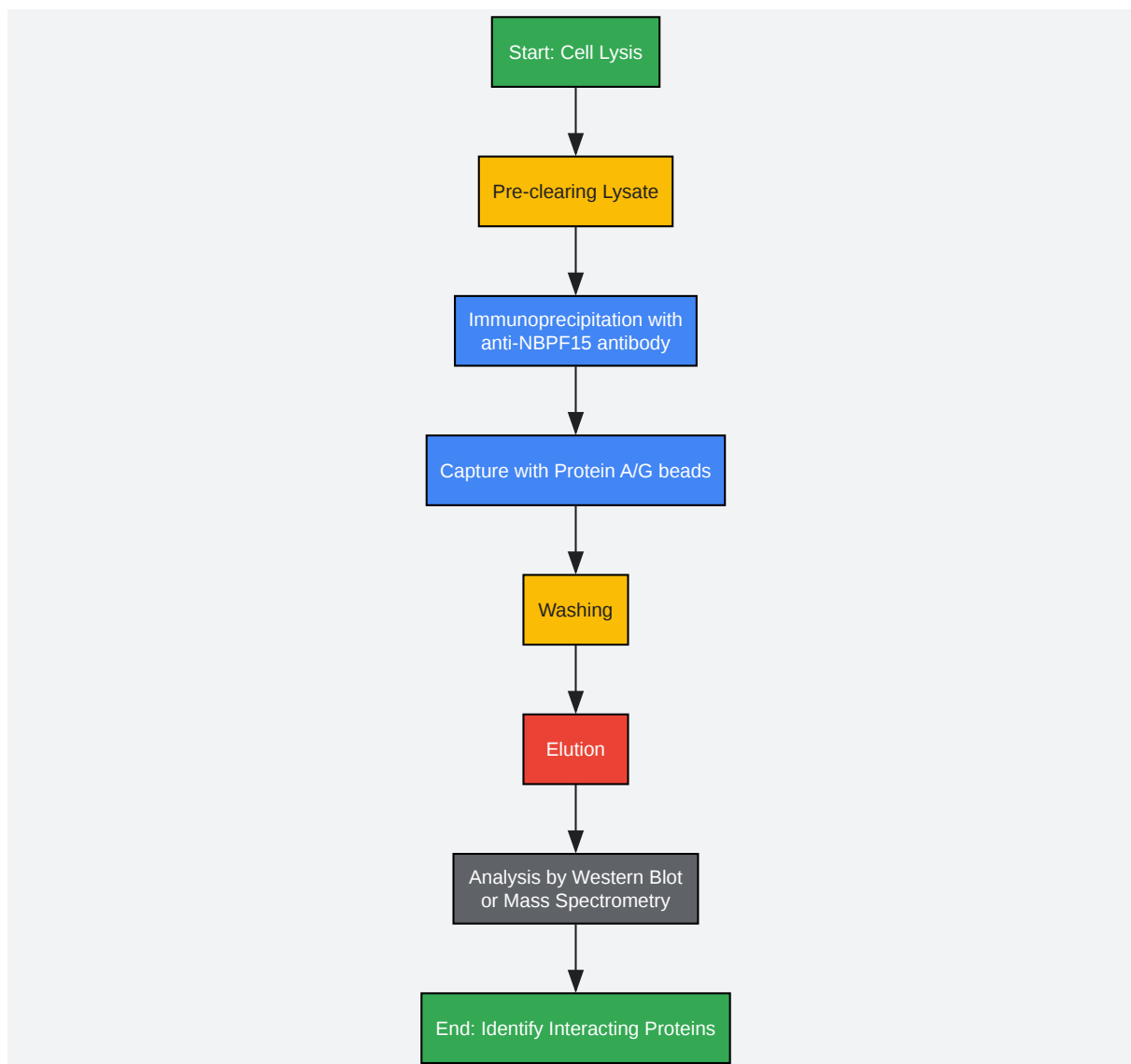
The precise signaling pathways in which NBPF15 participates are still under investigation. However, its regulation by NF- $\kappa$ B and potential interactions with key cellular signaling molecules provide important clues to its function.

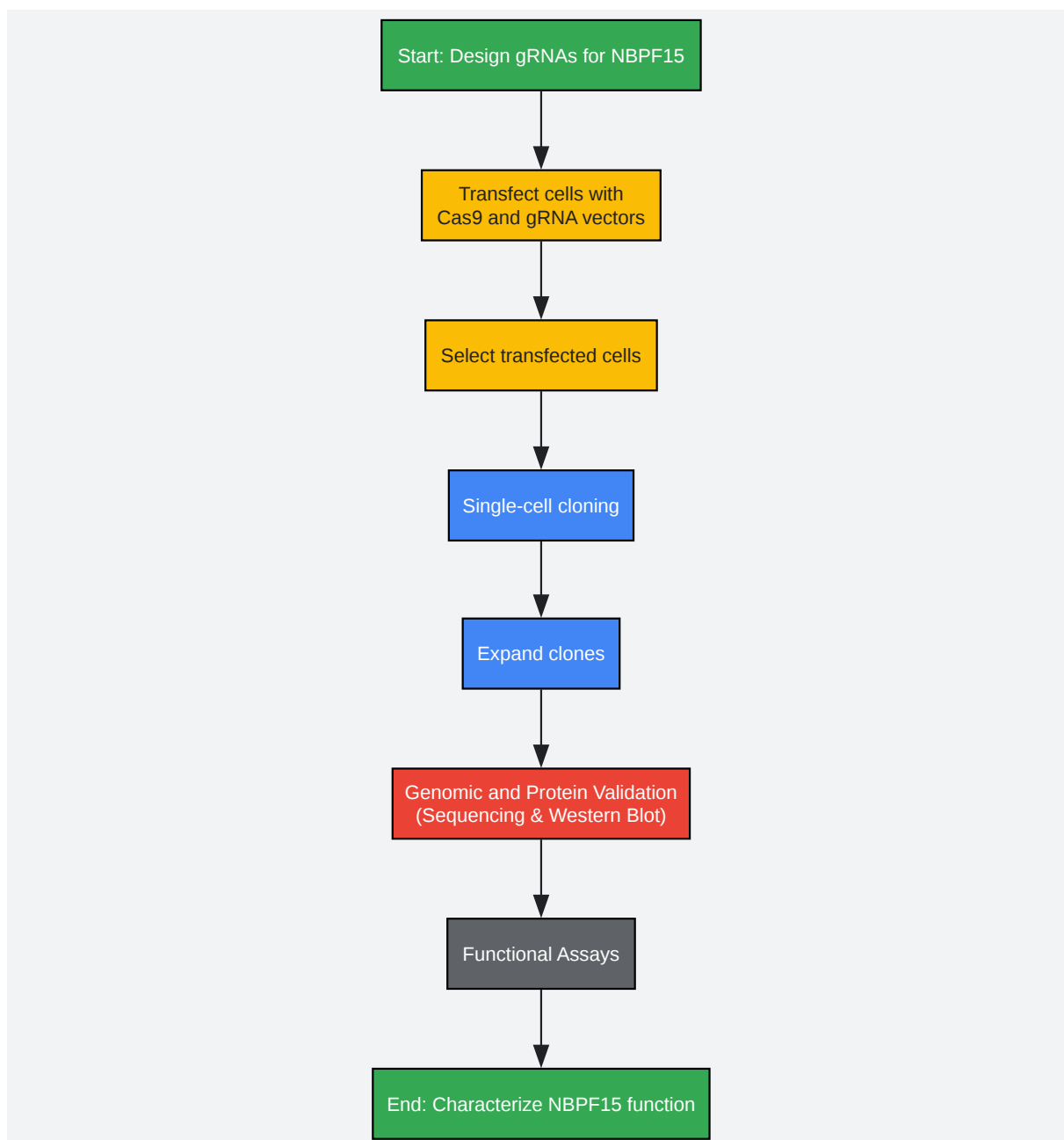
### Regulation by NF- $\kappa$ B

The entire NBPF gene family is reported to be under the regulatory control of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway. NF- $\kappa$ B is a crucial transcription factor involved in inflammation, immunity, cell survival, and development. This suggests that NBPF15 expression may be induced in response to various stress and inflammatory signals.









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